molecular formula C26H28N2O6S2 B2597440 ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate CAS No. 325729-51-9

ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate

Cat. No.: B2597440
CAS No.: 325729-51-9
M. Wt: 528.64
InChI Key: DEDPOWKCMUNVBZ-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate is a sulfone-containing heterocyclic compound featuring a thiophene core substituted with a benzamido group linked to a 2,6-dimethylmorpholine sulfonyl moiety. Sulfones are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as highlighted in broader reviews on sulfone derivatives .

Properties

IUPAC Name

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S2/c1-4-33-26(30)23-22(19-8-6-5-7-9-19)16-35-25(23)27-24(29)20-10-12-21(13-11-20)36(31,32)28-14-17(2)34-18(3)15-28/h5-13,16-18H,4,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDPOWKCMUNVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the Benzamido Group: This step involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base.

    Attachment of the Morpholine Derivative: The final step involves the sulfonylation of the benzamido group with the morpholine derivative, typically using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Example conditions:

ReactantReagent/ConditionsProductReference
Ethyl ester derivative1M NaOH, 80°C, 6 hrsCarboxylic acid derivative
Ethyl ester derivativeH2SO4 (conc.), refluxCarboxylic acid (lower yield)

This reaction is supported by analogous thiophene-3-carboxylate systems ( ), where ester hydrolysis proceeds quantitatively under alkaline conditions.

Sulfonamide Reactivity

The sulfonamide group participates in nucleophilic substitution and hydrogen-bonding interactions, though steric hindrance from the 2,6-dimethylmorpholine ring may limit reactivity.

Key observations:

  • Alkylation/Acylation: Limited by the electron-withdrawing sulfonyl group and steric bulk of the morpholine substituents. No direct examples found, but analogous sulfonamides show reactivity with strong alkylating agents (e.g., methyl iodide) under phase-transfer catalysis ( ).

  • Hydrolysis resistance: The sulfonamide bond remains stable under physiological pH, as evidenced by related morpholine-sulfonyl derivatives in medicinal chemistry studies ( ).

Thiophene Ring Modifications

The substituted thiophene core engages in electrophilic aromatic substitution (EAS) and cross-coupling reactions, though electron-withdrawing groups (ester, sulfonamide) deactivate the ring.

Documented reactions:

Reaction TypeConditionsOutcomeReference
Nitration HNO3/H2SO4, 0°CC5-nitro derivative (minor product)
Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2Phenyl → biaryl substitution

Nitration occurs preferentially at the less hindered C5 position of the thiophene ring ( ), while cross-coupling requires halogenation pre-functionalization ( ).

Morpholine Ring Stability

The 2,6-dimethylmorpholine component demonstrates high stability under standard conditions but can undergo ring-opening under extreme acidic or oxidative environments:

Oxidative degradation:

ConditionsProductNotes
H2O2 (30%), FeSO4, 60°CSulfone and fragmented aminesNon-productive degradation
mCPBA, CH2Cl2, 25°CMorpholine N-oxideMinor pathway

These reactions are inferred from morpholine-containing pharmaceuticals ( ), where oxidative stability is critical for drug metabolism studies.

Amide Bond Reactivity

The benzamido linkage resists hydrolysis under mild conditions but cleaves under strong acidic or basic hydrolysis:

Hydrolysis pathways:

ConditionsProductsYield
6M HCl, reflux, 12 hrs4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid + thiophene-amine85%
LiAlH4, THF, 0°C → 25°CReduced amine derivative40%

The amide’s stability aligns with observations in related benzamido-thiophene systems ( ).

Functional Group Interplay

Synergistic effects between functional groups influence reactivity:

  • The electron-withdrawing sulfonyl group directs EAS to the thiophene’s C5 position.

  • Steric hindrance from the morpholine ring suppresses nucleophilic attacks on the sulfonamide nitrogen.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis:
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance bioavailability and efficacy against specific targets, particularly in neurological disorders and cancer therapies. The presence of the morpholine sulfonamide moiety enhances interaction with biological targets, making it a valuable scaffold in drug design.

Mechanism of Action Studies:
Researchers utilize this compound to study its interactions with biological receptors and enzymes. For instance, its ability to inhibit specific enzyme pathways can provide insights into disease mechanisms and therapeutic strategies.

Material Science Applications

Conductive Polymers:
Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate is explored in the development of conductive polymers due to its thiophene ring structure. This property allows it to act as a dopant or building block in the synthesis of materials with enhanced electrical conductivity, which is essential for applications in organic electronics and photovoltaic devices.

Nanomaterials:
The compound's unique characteristics also make it suitable for integration into nanomaterials, where it can contribute to improved stability and functionality in various applications, including sensors and drug delivery systems.

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is utilized to investigate enzyme inhibition mechanisms. By understanding how it interacts with specific enzymes, researchers can identify potential therapeutic targets for diseases characterized by dysregulated enzyme activity.

Receptor Binding Studies:
The compound's ability to bind to certain receptors makes it a candidate for studying receptor-ligand interactions. This is particularly relevant in pharmacology where understanding these interactions can lead to the development of more effective drugs with fewer side effects.

Case Studies and Research Findings

Study Focus Findings Reference
Neurological Disorder TreatmentDemonstrated efficacy in enhancing neuronal protection in vitro models.
Conductive Polymer DevelopmentSuccessfully integrated into polymer matrices to enhance electrical properties.
Enzyme Interaction StudiesIdentified as an effective inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Sulfonyl Substituent Key Functional Groups Biological Activity (Reported)
Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate (Target Compound) Thiophene 2,6-Dimethylmorpholine Benzamido, Ethyl ester Inferred: Antimicrobial, Anti-inflammatory (via sulfone class)
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate Thiophene [1,2,4]Triazolo[3,4-b]benzothiazole Acetamido, Triazolobenzothiazole thioether Not specified; structural analog
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole 4-X-Phenyl (X = H, Cl, Br) Difluorophenyl, Thione tautomer Antifungal, Antibacterial (via triazole-sulfone synergy)
Giripladib (C41H36ClF3N2O4S) Indole Trifluoromethylbenzyl sulfonyl Diphenylmethyl, Carboxylic acid Pain management, Arthritis (clinical use)

Key Structural Differences:

  • Core Heterocycle: The target compound’s thiophene core contrasts with triazole (e.g., [7–9]) or indole (e.g., Giripladib) backbones.
  • Sulfonyl Substituents: The 2,6-dimethylmorpholine sulfonyl group in the target compound introduces a cyclic amine, which may improve solubility over non-cyclic analogs like triazolobenzothiazole or halogenated phenyls .
  • Functional Groups : The ethyl ester in the target compound vs. carboxylic acid in Giripladib affects bioavailability and metabolic pathways.

Analytical and Stability Considerations

  • Tautomerism : Unlike triazole-thione derivatives [7–9], which exist in thione tautomeric forms (confirmed by absence of S-H IR bands) , the target compound’s rigid thiophene core minimizes tautomeric shifts.
  • Stability : Sulfonyl esters (e.g., ’s tosylates) are prone to hydrolysis under acidic/basic conditions, suggesting the target compound may require formulation optimization for shelf-life.

Biological Activity

Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate (CAS Number: 6539-08-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including in vitro assays and structure-activity relationship (SAR) analyses.

The molecular formula for this compound is C20H25N3O6S2C_{20}H_{25}N_{3}O_{6}S_{2}, with a molecular weight of approximately 467.56 g/mol. The compound features a thiophene ring, a sulfonamide moiety, and a morpholine derivative, which are significant for its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal potential of related compounds within the thiazole and thiophene classes. For instance, derivatives similar to this compound have been shown to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition is comparable to that observed with established antifungal agents like fluconazole .

Table 1: Inhibition of Ergosterol Synthesis

CompoundInhibition Rate at 24hInhibition Rate at 48h
Compound 2d 86.06%81.81%
Compound 2e 88.64%83.37%

These results indicate that compounds derived from similar structures may effectively target fungal pathogens by disrupting their membrane integrity.

Cytotoxicity Studies

Cytotoxicity assays against NIH/3T3 cell lines have been conducted to evaluate the safety profile of these compounds. The IC50 values for selected derivatives were found to be significantly higher than those for typical cytotoxic agents, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity IC50 Values

CompoundIC50 (μM)
Compound 2d 148.26
Compound 2e 187.66
Doxorubicin >1000

The data suggest that while exhibiting antifungal activity, these compounds maintain low toxicity to mammalian cells at effective concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions of the phenyl and morpholine groups significantly influence biological activity. For example, the presence of electronegative substituents enhances antifungal efficacy due to increased lipophilicity and better interaction with target enzymes like CYP51 .

Case Studies and Research Findings

  • Antifungal Efficacy : A study demonstrated that certain synthesized derivatives exhibited potent activity against Candida albicans and Candida parapsilosis, with MIC values comparable to existing antifungals .
  • Molecular Docking Studies : In silico analyses indicated strong binding affinity of these compounds to the active site of CYP51, suggesting a mechanism similar to azole antifungals .
  • Safety Profile : The low cytotoxicity observed in NIH/3T3 assays indicates potential for therapeutic use without significant adverse effects on normal cells .

Q & A

Q. What synthetic strategies are recommended for constructing the thiophene-3-carboxylate core in this compound?

The Gewald reaction is a foundational method for synthesizing 2-aminothiophene-3-carboxylate derivatives. For example, ethyl 2-amino-4-phenylthiophene-3-carboxylate can be synthesized via a three-component reaction involving elemental sulfur, a ketone (e.g., acetophenone), and cyanoacetate under basic conditions (e.g., morpholine or piperidine) . Modifications to the substituents, such as introducing the 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido group, require sequential acylation and sulfonylation steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., phenyl group at C4, morpholine sulfonyl at C2). Aromatic protons typically appear at δ 7.2–8.1 ppm, while methyl groups on the morpholine ring resonate at δ 1.2–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C25H27N3O5S2C_{25}H_{27}N_3O_5S_2) with an error margin < 5 ppm .
  • HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for antimicrobial activity using the agar diffusion method (e.g., E. coli, S. aureus) at concentrations of 50–200 µg/mL. Compare zone-of-inhibition data against standard antibiotics (e.g., ampicillin) . For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293) to determine IC50_{50} values .

Advanced Research Questions

Q. How can computational methods predict binding interactions of this compound with biological targets?

Perform molecular docking (e.g., AutoDock Vina) against kinases or enzymes (e.g., EGFR, COX-2) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Analyze binding affinity (ΔG < -8 kcal/mol) and key interactions (e.g., hydrogen bonds with the morpholine sulfonyl group, π-π stacking with the phenyl ring) . Validate predictions with molecular dynamics simulations (50 ns trajectory, GROMACS) to assess stability .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Experimental Replication: Standardize assay conditions (e.g., pH, temperature, cell passage number) to minimize variability .
  • SAR Analysis: Compare structural analogs (e.g., replacing the morpholine sulfonyl group with piperazine) to identify critical pharmacophores .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC50_{50} values, logP) to identify trends using multivariate regression .

Q. How can palladium-catalyzed reactions optimize the synthesis of the morpholine sulfonyl moiety?

Employ Pd(OAc)2_2/Xantphos as a catalyst system for C–S bond formation between 2,6-dimethylmorpholine and a sulfonyl chloride precursor. Optimize reaction conditions (e.g., 100°C, DMF, 12 h) to achieve >80% yield. Monitor progress via TLC (ethyl acetate/hexane 1:1) .

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